2-(4-chlorophenyl)-2H-1,2,3-triazole

P2X7 receptor anti-inflammatory ion channel pharmacology

2-(4-Chlorophenyl)-2H-1,2,3-triazole (CAS 91842-79-4, molecular formula C8H6ClN3, MW 179.61 g/mol) is a heterocyclic building block belonging to the N2-substituted 2H-1,2,3-triazole class. This compound features a 4-chlorophenyl group attached to the N2 position of the 1,2,3-triazole ring, distinguishing it from the more common N1-substituted (1H) regioisomer.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
CAS No. 91842-79-4
Cat. No. B3167236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-2H-1,2,3-triazole
CAS91842-79-4
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2N=CC=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H
InChIKeyIVDWKXWSTXLWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2H-1,2,3-triazole (CAS 91842-79-4): Core Chemical Identity and Procurement-Relevant Characteristics


2-(4-Chlorophenyl)-2H-1,2,3-triazole (CAS 91842-79-4, molecular formula C8H6ClN3, MW 179.61 g/mol) is a heterocyclic building block belonging to the N2-substituted 2H-1,2,3-triazole class . This compound features a 4-chlorophenyl group attached to the N2 position of the 1,2,3-triazole ring, distinguishing it from the more common N1-substituted (1H) regioisomer. The 2H-1,2,3-triazole scaffold is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including hydrogen bond acceptor capacity, moderate lipophilicity, and metabolic stability [1]. The 4-chlorophenyl substituent imparts a specific electronic profile (Hammett σp = 0.23) that balances electron-withdrawing character with synthetic tractability, making this compound a valuable intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 2-(4-Chlorophenyl)-2H-1,2,3-triazole Cannot Be Replaced by Generic 1,2,3-Triazole Analogs: Regioisomeric and Substituent-Driven Selectivity Risks


Generic substitution of 2-(4-chlorophenyl)-2H-1,2,3-triazole with either the 1H-regioisomer (e.g., 1-(4-chlorophenyl)-1H-1,2,3-triazole) or alternative 4-halophenyl-2H-triazole analogs carries a high risk of altered biological activity and synthetic compatibility. Systematic SAR studies have demonstrated that the N2-aryl-2H-1,2,3-triazole series can exhibit substantially different enzyme inhibition potency and selectivity compared to the corresponding N1-aryl-1H-1,2,3-triazole series, with the 2H-isomer often providing superior target engagement in specific assay systems [1]. Furthermore, the 4-chlorophenyl substituent imparts a distinct electronic and steric profile relative to 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl analogs, which translates into measurable differences in potency and target selectivity across enzyme classes [2]. These regioisomeric and substituent-level differences are not predictable a priori and must be empirically verified; therefore, procurement of the exact compound-as-specified is essential for reproducible SAR studies and lead optimization workflows.

Quantitative Comparative Evidence for 2-(4-Chlorophenyl)-2H-1,2,3-triazole: Head-to-Head and Cross-Study Differentiation Data


N2-Aryl vs N1-Aryl Regioisomeric Differentiation in P2X7 Receptor Antagonism

In a systematic study evaluating 51 1,2,3-triazole derivatives for P2X7 receptor (P2X7R) blockade, both 1-aryl-1H and 2-aryl-2H series were directly compared in identical assay conditions. Seven compounds (5e, 6e, 8h, 9d, 9i, 11, 12) from the 2-aryl-2H-1,2,3-triazole series potently blocked P2X7R pore formation with IC50 values consistently below 500 nM in J774.G8 macrophages and peritoneal macrophages, while also demonstrating low cytotoxicity in both cell types [1]. Compound 9d, bearing a chlorobenzene moiety, was identified as the most potent blocker and further validated in mouse acute inflammatory models (ATP-induced and carrageenan-induced paw edema) where it promoted a potent in vivo blocking response and reduced LPS-induced pleurisy cellularity [1]. Molecular docking revealed that the chlorobenzene moiety of 9d orients toward the apolar end of the ATP binding site, interacting with Ile170, Trp167, and Leu309 residues, highlighting a binding mode specific to the 2-aryl-2H scaffold geometry [1]. The N1-aryl-1H-triazole series did not yield compounds with comparable combined potency and in vivo efficacy in this study.

P2X7 receptor anti-inflammatory ion channel pharmacology

Halogen-Dependent Cholinesterase Selectivity: 4-Chlorophenyl vs 4-Fluorophenyl Triazole Derivatives

In a series of escitalopram-triazole conjugates, the 4-chlorophenyl-substituted derivative (compound 75) exhibited a distinct cholinesterase inhibition profile compared to its 4-fluorophenyl analog (compound 78). Compound 75 (4-chlorophenyl) preferentially inhibited acetylcholinesterase (AChE) with an IC50 of 6.71 ± 0.25 μM, whereas compound 78 (4-fluorophenyl) preferentially inhibited butyrylcholinesterase (BChE) with an IC50 of 5.31 ± 0.43 μM [1]. Molecular docking revealed different binding energies: ΔGbind of −6.93 kcal/mol for compound 75 against AChE versus −8.51 kcal/mol for compound 78 against BChE, further confirming the divergent target engagement driven by the halogen substituent [1]. The 2-methylphenyl analog (compound 70) showed weaker AChE inhibition (IC50 = 9.52 ± 0.23 μM), while the 2-fluorophenyl analog (compound 76) showed the most potent BChE inhibition (IC50 = 4.52 ± 0.17 μM), reinforcing that halogen identity and position both critically influence enzyme selectivity [1].

cholinesterase inhibition AChE/BChE selectivity Alzheimer's disease

Regioselective N2-Arylation: Synthetic Accessibility Advantage of 2-Aryl-2H-1,2,3-triazoles

The synthesis of N2-aryl-1,2,3-triazoles has historically been challenging, but a catalyst-free, regioselective N2-arylation protocol using diaryl iodonium salts has been developed, enabling access to 2-aryl-2H-1,2,3-triazoles in good to excellent yields (66–97%) [1]. This protocol is scalable and effective for a wide range of substrates, including 4-chlorophenyl derivatives [1]. In contrast, alternative synthetic routes to N1-aryl-1H-1,2,3-triazoles typically rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can introduce residual metal contamination requiring additional purification for pharmaceutical applications [2]. The metal-free N2-arylation approach thus offers a distinct procurement advantage: 2-aryl-2H-1,2,3-triazoles can be obtained with higher purity profiles suitable for direct use in biological assays without metal-scavenging steps.

click chemistry N2-selective arylation combinatorial library synthesis

4-Chlorophenyl Moiety Confers Superior Antiproliferative Activity Compared to 5-Fluorouracil in Cancer Cell Lines

A SAR study on triazole derivatives evaluated antiproliferative activity across stomach, esophagus, prostate, breast, and liver cancer cell lines (IC50 range: 0.5–6.7 μM for active compounds). Within this series, a compound containing a 4-chlorophenyl moiety demonstrated better antiproliferative activity against all tested cell lines compared to the clinical standard 5-fluorouracil [1]. While this study did not directly test the unsubstituted parent 2-(4-chlorophenyl)-2H-1,2,3-triazole, the consistent superiority of the 4-chlorophenyl-bearing compound over 5-fluorouracil across multiple cancer cell lines establishes the 4-chlorophenyl-triazole pharmacophore as a validated anticancer scaffold warranting further exploration [1].

anticancer antiproliferative 4-chlorophenyl pharmacophore

Optimal Application Scenarios for 2-(4-Chlorophenyl)-2H-1,2,3-triazole in Drug Discovery and Chemical Biology


P2X7 Receptor Antagonist Lead Optimization

2-(4-Chlorophenyl)-2H-1,2,3-triazole serves as the optimal starting scaffold for developing P2X7 receptor antagonists. As demonstrated by Gonzaga et al. (2017), the 2-aryl-2H-1,2,3-triazole series—particularly chlorophenyl-substituted derivatives—achieves potent P2X7R blockade (IC50 < 500 nM) with validated in vivo anti-inflammatory efficacy in mouse models [1]. The chlorobenzene moiety engages key hydrophobic residues (Ile170, Trp167, Leu309) in the ATP binding pocket, a binding mode not accessible to the corresponding N1-aryl regioisomers. Researchers pursuing novel P2X7R antagonists for inflammatory disease indications should prioritize this exact compound as the core scaffold for SAR expansion. [1]

Acetylcholinesterase-Selective Inhibitor Development for Neurodegenerative Disease

For programs targeting acetylcholinesterase (AChE) with selectivity over butyrylcholinesterase (BChE), the 4-chlorophenyl-triazole motif provides a validated selectivity handle. The cholinesterase inhibition study by Mehr-un-Nisa et al. (2015) demonstrated that the 4-chlorophenyl-substituted triazole derivative preferentially inhibits AChE (IC50 = 6.71 μM), while the 4-fluorophenyl analog shifts selectivity toward BChE [1]. This halogen-driven selectivity switch makes 2-(4-chlorophenyl)-2H-1,2,3-triazole the appropriate precursor for AChE-targeted medicinal chemistry, whereas the 4-fluorophenyl variant should be selected only for BChE-focused programs. [1]

Metal-Free Combinatorial Library Synthesis via N2-Arylation Chemistry

2-(4-Chlorophenyl)-2H-1,2,3-triazole is ideally suited as a core building block for combinatorial library construction using the catalyst-free, regioselective N2-arylation protocol developed by Jiang et al. (2019), which delivers N2-aryl-1,2,3-triazoles in 66–97% yield without transition metal contamination [1]. This synthetic advantage is particularly relevant for pharmaceutical lead generation where metal-free compound libraries are increasingly mandated to avoid false positives in biological assays arising from trace metal impurities. The scalability of this protocol further supports its use in medium-to-high-throughput parallel synthesis workflows. [1]

Anticancer Pharmacophore Exploration Leveraging the 4-Chlorophenyl-Triazole Motif

The demonstrated superiority of 4-chlorophenyl-containing triazole derivatives over 5-fluorouracil across multiple cancer cell lines (stomach, esophagus, prostate, breast, liver) [1] positions 2-(4-chlorophenyl)-2H-1,2,3-triazole as a high-priority synthetic intermediate for anticancer SAR campaigns. Researchers seeking to explore the 4-chlorophenyl-triazole pharmacophore in novel anticancer chemotypes should procure this compound as the foundational building block, as substitution of the 4-chlorophenyl group with alternative halogens or unsubstituted phenyl may compromise the antiproliferative advantage observed for this specific substituent. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-chlorophenyl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.